Benzyl (cis-2-aminocyclohexyl)carbamate

Chiral Resolution Process Chemistry Diastereomeric Salt Formation

Benzyl (cis-2-aminocyclohexyl)carbamate (CAS 1067631-22-4), systematically named benzyl N-[(1R,2S)-2-aminocyclohexyl]carbamate, is a chiral, orthogonally protected cis-1,2-diaminocyclohexane derivative. This single-enantiomer building block features a benzyl carbamate (Cbz) protecting group on one amine and a free primary amine on the adjacent carbon, both in a defined cis configuration.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1067631-22-4
Cat. No. B7946661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (cis-2-aminocyclohexyl)carbamate
CAS1067631-22-4
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m0/s1
InChIKeyFAIYTHASVJZIGQ-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Benzyl (cis-2-aminocyclohexyl)carbamate (CAS 1067631-22-4) Is the Defined Stereochemical Building Block for Pharmaceutical R&D Procurement


Benzyl (cis-2-aminocyclohexyl)carbamate (CAS 1067631-22-4), systematically named benzyl N-[(1R,2S)-2-aminocyclohexyl]carbamate, is a chiral, orthogonally protected cis-1,2-diaminocyclohexane derivative [1]. This single-enantiomer building block features a benzyl carbamate (Cbz) protecting group on one amine and a free primary amine on the adjacent carbon, both in a defined cis configuration. It serves as a key intermediate in the synthesis of kinase inhibitors, gene therapy agents, and other bioactive molecules where precise stereochemistry is critical for target binding [1]. Its role in drug discovery pipelines necessitates a procurement decision based on verified stereochemical integrity and proven synthetic performance rather than generic substitution.

The Procurement Risk of Benzyl (cis-2-aminocyclohexyl)carbamate Substitution: Enantiomer vs. Diastereomer vs. Protecting Group


Substituting benzyl (cis-2-aminocyclohexyl)carbamate with a close analog introduces quantifiable risks. The (1S,2R)-enantiomer (CAS 1067631-21-3) will yield the opposite stereoisomer in downstream products, potentially abolishing or reversing biological activity [1]. The trans-diastereomer (e.g., CAS 199336-05-5) presents a fundamentally different spatial orientation of the amine functionalities, altering the geometry of final drug candidates . Even altering the protecting group from Cbz to the common tert-butoxycarbonyl (Boc) analog (e.g., CAS 364385-54-6) can significantly reduce yield in critical chiral resolution steps, as demonstrated by direct comparative data [1]. These are not interchangeable commodities; each structural feature directly impacts synthetic efficiency and the pharmacological profile of the final compound.

Quantitative Evidence Guide for Benzyl (cis-2-aminocyclohexyl)carbamate (CAS 1067631-22-4): Head-to-Head Performance Data


Superior Chiral Resolution Yield for Cbz vs. Boc-Protected Analog

In a direct comparison using identical chiral resolution conditions, the Cbz-protected substrate (leading to the target compound) provided a significantly higher yield than its Boc-protected analog. The chiral resolution of N-Cbz-cis-1,2-cyclohexanediamine with (S)-naproxen yielded the target single enantiomer in 40.5% yield with 99.7% ee, while the analogous N-Boc-cis-1,2-cyclohexanediamine resolution gave only a 37.3% yield (99.8% ee) [1]. This represents an 8.6% relative improvement in yield.

Chiral Resolution Process Chemistry Diastereomeric Salt Formation

Validated High Enantiomeric Excess (ee) Confirming Stereochemical Fidelity

The patented manufacturing process delivers the target compound with a validated enantiomeric excess of 99.7% ee, as measured by chiral GC [1]. This level of stereochemical purity is essential for drug discovery programs where the unwanted enantiomer can act as an impurity with potentially different pharmacological or toxicological properties. The process also yields the (1S,2R)-enantiomer (CAS 1067631-21-3) when using (R)-naproxen as a resolving agent, allowing for a matched-pair procurement strategy [1].

Chiral Purity Quality Control Enantioselective Synthesis

Orthogonal Cbz Protection Strategy Essential for Complex Synthetic Sequences

The benzyl carbamate (Cbz) protecting group on this compound can be cleaved by catalytic hydrogenolysis (Pd/C, H₂), a set of conditions that are orthogonal to acid-labile protecting groups like Boc. This is a critical advantage when the target molecule contains acid-sensitive functional groups, where deprotection of a Boc group would lead to decomposition or unwanted side reactions. In contrast, the analogous Boc-protected cis-diamine (CAS 364385-54-6) requires acidic conditions (e.g., TFA or HCl) for deprotection, which can be incompatible with many substrates [1].

Orthogonal Protection Solid-Phase Synthesis Medicinal Chemistry

Optimal Application Scenarios for Benzyl (cis-2-aminocyclohexyl)carbamate (CAS 1067631-22-4) Based on Verified Evidence


Large-Scale Synthesis of Single-Enantiomer Diamine Intermediates

For process chemistry groups scaling up the production of chiral cis-1,2-diaminocyclohexane derivatives, the Cbz protection strategy is preferred. Direct evidence shows it provides a superior yield (40.5%) in the key chiral resolution step compared to the Boc route (37.3%), leading to a lower cost of goods and higher throughput for the desired (1R,2S)-enantiomer [1].

Assembly of Acid-Sensitive Drug Candidates Requiring Orthogonal Deprotection

In medicinal chemistry campaigns where the target molecule contains acid-labile functional groups (e.g., acetals, silyl ethers, certain glycosidic bonds), the Cbz-protected building block is the logical choice. Its removal by hydrogenolysis avoids the strongly acidic conditions needed for Boc deprotection, preserving the structural integrity of the final compound [1].

Procurement of a Matched Enantiomeric Pair for Structure-Activity Relationship (SAR) Studies

The patented resolution process provides access to both the (1R,2S)-enantiomer (CAS 1067631-22-4) and the (1S,2R)-enantiomer (CAS 1067631-21-3) by simply changing the resolving agent. This enables the procurement of a precisely matched pair of enantiomers for use as positive and negative controls in biological assays, a capability not always available for other chiral diamines [1].

Synthesis of Kinase Inhibitors Utilizing a cis-Diaminocyclohexane Scaffold

The free amine of this building block can be directly coupled to heterocyclic cores, as evidenced by its use in the synthesis of CDK inhibitors like CGP 74514A, which features a cis-2-aminocyclohexyl motif. Using this pre-formed, enantiopure intermediate streamlines the synthetic route by eliminating the need for late-stage chiral separations or asymmetric synthesis of the diamine fragment .

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